molecular formula C12H12N2O2 B11889228 2-(Dimethylamino)quinoline-7-carboxylic acid

2-(Dimethylamino)quinoline-7-carboxylic acid

Cat. No.: B11889228
M. Wt: 216.24 g/mol
InChI Key: NCUBRSBVNOTFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)quinoline-7-carboxylic acid is an organic compound with the molecular formula C12H12N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)quinoline-7-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)quinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethylamino)quinoline-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)quinoline-7-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process. It also inhibits certain enzymes, affecting metabolic pathways. The dimethylamino group enhances its ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2-carboxylic acid: Similar structure but lacks the dimethylamino group.

    Quinoline-4-carboxylic acid: Differently positioned carboxylic acid group.

    Quinaldic acid:

Uniqueness

2-(Dimethylamino)quinoline-7-carboxylic acid is unique due to the presence of the dimethylamino group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(dimethylamino)quinoline-7-carboxylic acid

InChI

InChI=1S/C12H12N2O2/c1-14(2)11-6-5-8-3-4-9(12(15)16)7-10(8)13-11/h3-7H,1-2H3,(H,15,16)

InChI Key

NCUBRSBVNOTFJX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(C=CC(=C2)C(=O)O)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.